1-(Benzylamino)-2-phenylpropan-2-ol 1-(Benzylamino)-2-phenylpropan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16173663
InChI: InChI=1S/C16H19NO/c1-16(18,15-10-6-3-7-11-15)13-17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3
SMILES:
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

1-(Benzylamino)-2-phenylpropan-2-ol

CAS No.:

Cat. No.: VC16173663

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzylamino)-2-phenylpropan-2-ol -

Specification

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 1-(benzylamino)-2-phenylpropan-2-ol
Standard InChI InChI=1S/C16H19NO/c1-16(18,15-10-6-3-7-11-15)13-17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3
Standard InChI Key AQNMRRLWGULCLS-UHFFFAOYSA-N
Canonical SMILES CC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

1-(Benzylamino)-2-phenylpropan-2-ol (IUPAC name: 2-(benzylamino)-2-phenylpropan-1-ol) has the molecular formula C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol . The structure consists of a central propan-2-ol core substituted with a phenyl group at the second carbon and a benzylamino group (-NH-CH₂-C₆H₅) at the first carbon (Figure 1). The presence of both aromatic and amino-alcohol functionalities confers unique reactivity and solubility profiles.

Key Structural Attributes:

  • Hydroxyl group: Enhances polarity and hydrogen-bonding capacity.

  • Benzylamino group: Contributes to basicity and potential biological activity.

  • Phenyl substituent: Imparts hydrophobicity and stabilizes the molecule via π-π interactions.

Synthetic Routes and Optimization

Reductive Amination

A common method for synthesizing benzylamino alcohols involves reductive amination. For example, 1-(Benzylamino)-2-phenylpropan-2-ol can be synthesized via the condensation of benzaldehyde with 2-phenylpropan-2-olamine, followed by reduction using sodium borohydride (NaBH₄) or other reducing agents .

Representative Procedure :

  • Condensation: Benzaldehyde (6 mmol) reacts with 2-phenylpropan-2-olamine (5 mmol) in methanol under reflux to form an imine intermediate.

  • Reduction: NaBH₄ (9 mmol) is added to the cooled reaction mixture, reducing the imine to the secondary amine.

  • Workup: The product is extracted with ethyl acetate and purified via column chromatography.

Yield: ~72% under optimized conditions .

Alternative Pathways

  • Nucleophilic Substitution: Reacting 2-phenyl-2-propanol with benzyl chloride in the presence of a base (e.g., K₂CO₃).

  • Microwave-Assisted Synthesis: Utilizing PEG 400/Cerium Ammonium Nitrate (CAN) as a catalyst to accelerate reaction kinetics.

Physicochemical Properties

Experimental and Calculated Data

PropertyValueSource
Molecular Weight241.33 g/mol
LogP (Partition Coefficient)2.44 (predicted)
Solubility1.30 g/L in water (estimated)
pKa9.8 (amine group)Analog

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.2–7.4 (m, 10H, aromatic H), 3.8 (s, 2H, CH₂-N), 2.7 (s, 1H, OH), 1.6 (s, 6H, C(CH₃)₂) .

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C aromatic), 1100 cm⁻¹ (C-N stretch) .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing β-blockers and antipsychotic agents. For example, its ketone derivative (2-[Benzyl(methyl)amino]-1-phenylpropan-1-one) is investigated for antihypertensive effects.

Chiral Resolution

The stereogenic center at the propan-2-ol carbon enables its use in asymmetric synthesis, particularly for producing enantiomerically pure amines .

Comparative Analysis with Structural Analogs

CompoundCAS NumberKey DifferencesBioactivity
2-(Benzylamino)-3-phenylpropan-1-ol19881-90-4Hydroxyl position shiftedHigher logP (3.2 vs. 2.44)
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one16735-30-1Ketone replaces hydroxylEnhanced CNS activity

Future Directions and Research Gaps

  • Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism.

  • Target Identification: Screen against kinase and GPCR libraries.

  • Green Synthesis: Optimize microwave- or enzyme-assisted routes to improve yields .

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